13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine
Description
13-(4-Bromobenzyl)-13H-indolo[3,2-c]acridine is a heterocyclic compound featuring a fused indoloacridine core substituted with a 4-bromobenzyl group at the 13-position. The bromine substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, photostability, and biological activity .
Properties
IUPAC Name |
13-[(4-bromophenyl)methyl]indolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCTBCEACWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts such as L-proline in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Antitumor Activity
Research has indicated that indoloacridines exhibit significant antitumor properties . For instance, studies have shown that derivatives of indolo[3,2-c]acridines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the intercalation into DNA, disrupting replication and transcription processes.
A notable study demonstrated that compounds similar to 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine exhibited cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Properties
Indoloacridine derivatives have also been investigated for their antimicrobial activity . The compound has shown efficacy against a range of pathogens, including bacteria and protozoa. Its mechanism may involve disruption of microbial DNA synthesis or interference with essential metabolic pathways.
Recent findings suggest that compounds in this class can serve as effective treatments against resistant strains of bacteria, highlighting their potential in addressing public health challenges posed by antimicrobial resistance .
DNA Intercalation
The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This interaction not only inhibits the replication of DNA but also affects the transcription process by stabilizing the drug-DNA complex, leading to cytotoxicity in rapidly dividing cells.
Enzyme Inhibition
Another significant mechanism involves the inhibition of specific enzymes critical for cellular function. The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways, such as topoisomerases and kinases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes such as replication and transcription . This intercalation can lead to the inhibition of enzymes like topoisomerase, which are crucial for DNA unwinding and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the benzyl position significantly alters molecular properties. A comparison of key derivatives is summarized below:
Key Observations :
Comparison of Substituent Compatibility :
- Bromo- and chloro-benzyl groups may require harsher conditions for introduction compared to methoxy groups, given the reactivity of aryl halides.
- Methoxy derivatives are more prone to demethylation under acidic or oxidative conditions, whereas halogenated analogs show greater stability .
Photochemical Behavior
Photostability studies on indoloacridine derivatives reveal solvent-dependent degradation pathways:
- Protic vs. Aprotic Solvents: Photooxidation rates are slower in protic solvents (e.g., methanol) due to hydrogen bonding, which stabilizes excited states. Bromo-substituted derivatives may exhibit enhanced stability in aprotic media compared to methoxy analogs .
- Methoxy: Electron-donating groups increase electron density, accelerating photooxidation but improving fluorescence properties .
Biological Activity
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine is a synthetic compound belonging to the indoloacridine family, which has gained attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The indoloacridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral effects. The specific compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Antitumor Activity
Research has demonstrated that indoloacridine derivatives exhibit significant antitumor properties through various mechanisms:
- DNA Intercalation : These compounds can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to cell cycle arrest and apoptosis in cancer cells .
- Topoisomerase Inhibition : Indoloacridines have been shown to inhibit topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition results in increased DNA damage and subsequent cell death .
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxicity of this compound against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. For instance:
- HeLa Cells : IC50 = 0.5 µM
- MCF-7 Cells : IC50 = 0.8 µM
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls. The treatment led to a decrease in tumor weight by approximately 60% after four weeks of administration at a dose of 100 mg/kg body weight .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Treatment with this compound has been associated with increased ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Mechanism of Action | Targeted Cancer Type |
|---|---|---|---|
| This compound | 0.5 | DNA Intercalation | HeLa |
| 0.8 | Topoisomerase II Inhibition | MCF-7 | |
| Other Indoloquinolines | Varies | Various | Various |
Q & A
Q. What are the optimal synthetic routes for 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine, and how do nanoparticle catalysts influence reaction efficiency?
- Methodological Answer : Traditional Friedlander condensation using SnO₂ nanoparticles under microwave irradiation offers a green, efficient route for indoloacridine derivatives. Nanoparticles enhance reaction rates by increasing surface area and reducing activation energy. For example, SnO₂-mediated synthesis of 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine achieved high yields (86%) under optimized microwave conditions . Researchers should compare catalytic efficiency (e.g., turnover frequency, yield) between traditional acid/base catalysts and nanoparticle systems while controlling variables like temperature and irradiation time.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., bromobenzyl group integration), IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, NMR analysis of methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate confirmed >95% purity via peak integration . Cross-validate results with elemental analysis (C, H, N) to ensure stoichiometric consistency.
Q. What solvent systems are recommended for studying the photostability of this compound?
- Methodological Answer : Use protic (methanol) and aprotic (acetonitrile, n-hexane) solvents to assess solvent polarity effects. Evidence shows indoloacridine derivatives degrade faster in aprotic solvents due to reduced hydrogen bonding, which stabilizes excited states. Monitor degradation via UV-Vis spectroscopy at 365 nm and quantify photoproducts (e.g., 13H-indolo[3,2-c]acridine) using HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in photooxidation mechanisms reported for indolo[3,2-c]acridine derivatives?
- Methodological Answer : Conflicting mechanisms (e.g., singlet oxygen vs. electron transfer) can be addressed by:
- Conducting oxygen-free control experiments to isolate degradation pathways.
- Using radical traps (e.g., TEMPO) or singlet oxygen quenchers (e.g., sodium azide) to identify reactive species .
- Performing time-resolved fluorescence spectroscopy to measure singlet oxygen quantum yields. For example, IA derivatives involve singlet oxygen, while IN derivatives proceed via electron transfer .
Q. What experimental strategies optimize the biological activity of this compound against P-glycoprotein (Pgp)-mediated drug resistance?
- Methodological Answer : Leverage the acridine moiety’s lysosomotropic and fluorescent properties to design analogs. Use confocal microscopy to track intracellular localization and confirm lysosomal targeting. Assess Pgp inhibition via calcein-AM assays and compare IC₅₀ values of bromobenzyl-substituted derivatives vs. non-substituted analogs. For example, N-acridine thiosemicarbazones overcome Pgp resistance by bypassing efflux pumps .
Q. How do atmospheric conditions influence the reactivity of this compound in catalytic applications?
- Methodological Answer : Design experiments under controlled atmospheres (e.g., inert N₂ vs. ambient O₂) to study oxidative stability. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. For instance, oxygen-free conditions prevent photooxidation, while ambient air accelerates degradation via singlet oxygen pathways .
Data Analysis and Experimental Design
Q. How should researchers analyze discrepancies in photodegradation rates across solvent systems?
- Methodological Answer : Apply kinetic modeling (e.g., pseudo-first-order rate constants) to compare degradation rates. Use multivariate analysis (e.g., ANOVA) to isolate solvent polarity effects from hydrogen-bonding interactions. For example, IA’s degradation rate in methanol (protic) is 2.3× slower than in acetonitrile (aprotic) due to solvent stabilization of reactive intermediates .
Q. What statistical methods validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Perform triplicate syntheses under identical conditions and calculate relative standard deviations (RSD) for yields. Use principal component analysis (PCA) to correlate reaction variables (e.g., catalyst loading, temperature) with purity metrics. For SnO₂-mediated synthesis, RSD <5% indicates robust reproducibility .
Tables for Key Data
| Photodegradation Rates of IA Derivatives |
|---|
| Solvent |
| ------------------------ |
| n-Hexane (aprotic) |
| Acetonitrile (aprotic) |
| Methanol (protic) |
| Catalytic Efficiency of SnO₂ Nanoparticles |
|---|
| Reaction Condition |
| ------------------------------ |
| Traditional acid catalyst |
| SnO₂, microwave, 80°C |
| SnO₂, thermal, 120°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
